

Testosterone glucuronide versus epitestosterone glucuronide ratio in sports doping control.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Testosterone glucuronide*

Cat. No.: *B073421*

[Get Quote](#)

The T/E Ratio: A Cornerstone of Anti-Doping Under Scrutiny

A Comparative Guide to Testosterone and Epitestosterone Glucuronide in Sports Doping Control

For decades, the urinary **testosterone glucuronide** (TG) to **epitestosterone glucuronide** (EG) ratio, commonly known as the T/E ratio, has served as a primary and cost-effective screening tool in the global fight against doping in sports.^{[1][2]} An elevated T/E ratio can be indicative of the administration of exogenous testosterone to enhance athletic performance.^[3] However, the reliability of a fixed T/E ratio threshold is increasingly being questioned due to a growing body of evidence highlighting significant inter-individual and inter-ethnic variations.^[4] ^[5] This guide provides a comprehensive comparison of the traditional T/E ratio approach with more contemporary methodologies, such as the Athlete Biological Passport (ABP), offering researchers, scientists, and drug development professionals an objective overview supported by experimental data.

Performance Comparison: Fixed Threshold vs. Longitudinal Monitoring

The World Anti-Doping Agency (WADA) has historically set a T/E ratio of 4:1 as a threshold for further investigation.^[3] However, this population-based approach has limitations in both sensitivity and specificity.^{[6][7]} An alternative and more personalized approach involves the longitudinal monitoring of an athlete's steroid profile, a key component of the Athlete Biological Passport (ABP).^[8]

Parameter	T/E Ratio (Fixed Threshold > 4.0)	Athlete Biological Passport (Longitudinal Monitoring)
Principle	Compares an athlete's single urine sample to a universal, population-based threshold. ^[3]	Tracks an individual's steroid profile over time to establish a personal reference range. ^[8]
Sensitivity	Lower, particularly in individuals with naturally low baseline T/E ratios or those with specific genetic profiles (e.g., UGT2B17 deletion polymorphism), who may not exceed the threshold even after testosterone administration. ^{[7][9]}	Higher, as it can detect smaller, yet significant, deviations from an athlete's established baseline, making it more effective in identifying micro-dosing strategies. ^[6]
Specificity	Lower, leading to a higher potential for false positives in individuals with naturally high T/E ratios due to genetic factors. This necessitates costly and time-consuming confirmatory analyses. ^{[4][10]}	Higher, as it is based on an individual's unique physiological profile, reducing the likelihood of false positives resulting from natural variations. ^[6]
Confounding Factors	Highly susceptible to confounding by genetic factors (e.g., UGT2B17 polymorphism), ethnicity, and certain diseases. ^[4]	While still influenced by some factors, the longitudinal approach can better account for and normalize individual variations over time.
Detection of Micro-dosing	Less effective, as small doses of testosterone may not elevate the T/E ratio above the fixed threshold.	More effective, as even subtle changes in the steroid profile can be identified as atypical when compared to the athlete's established baseline.

Table 1: Comparison of Fixed T/E Ratio Threshold and Longitudinal Monitoring.

The Impact of Genetics and Ethnicity on the T/E Ratio

A major challenge to the universal application of the T/E ratio is the influence of genetic polymorphisms, most notably in the UGT2B17 gene, which encodes an enzyme responsible for testosterone glucuronidation.[11] Individuals with a deletion polymorphism in this gene excrete significantly less **testosterone glucuronide**, leading to a naturally low T/E ratio.[2][9] This variation is not uniformly distributed across global populations.

Ethnic Group	Prevalence of UGT2B17 Deletion Polymorphism	Typical T/E Ratio	Recalibrated T/E Thresholds (from one study)
Asian	High (approx. 81% in some studies)[4][5]	Low[2]	3.8[4][5]
Caucasian	Low (approx. 10%)[4][5]	Moderate[2]	5.7[4][5]
African	Moderate (approx. 22%)[4][5]	Moderate[2]	5.6[4][5]
Hispanic	Low (approx. 7%)[4][5]	High[4][5]	5.8[4][5]

Table 2: Influence of Ethnicity on UGT2B17 Gene Deletion and T/E Ratios.[2][4][5]

Experimental Protocols

The analysis of testosterone and **epitestosterone glucuronides** in urine typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Enzymatic Hydrolysis

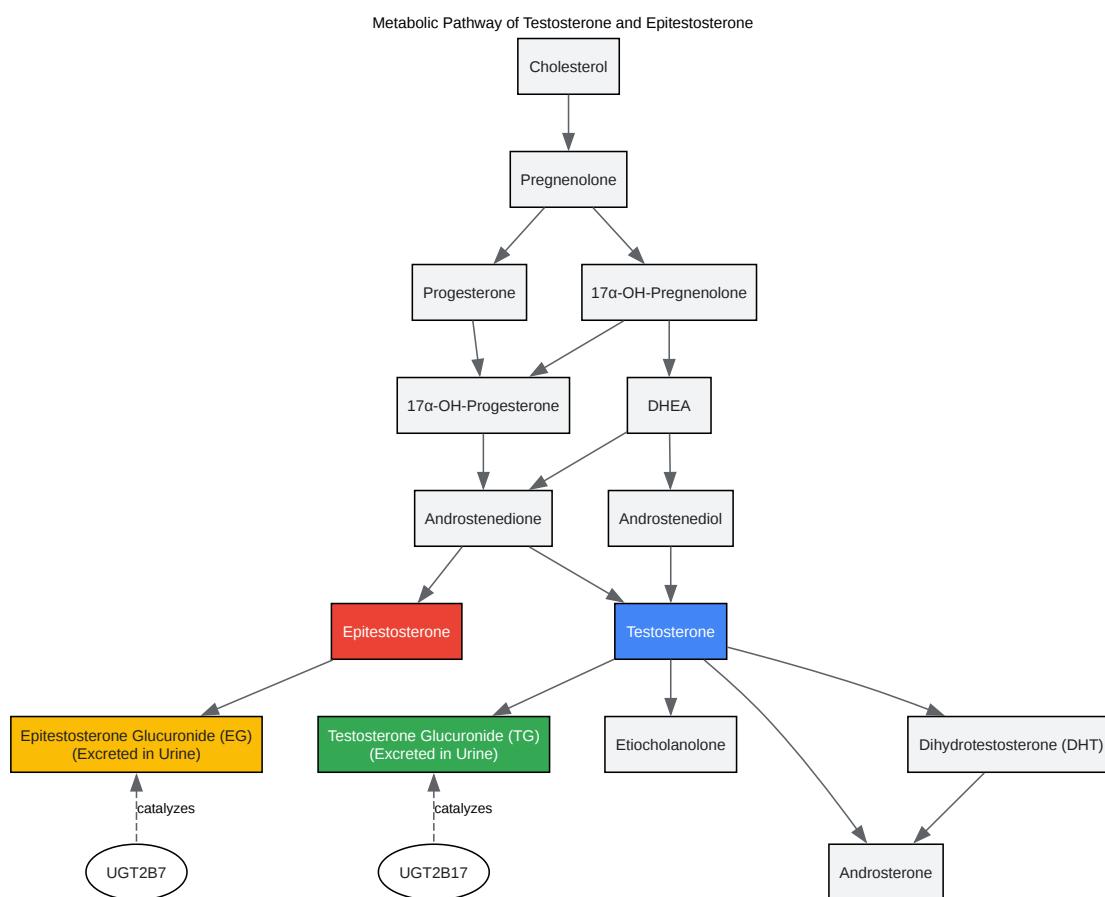
Since testosterone and epitestosterone are primarily excreted as glucuronide conjugates, a hydrolysis step is necessary to cleave the glucuronic acid moiety before analysis.[12]

- Urine Sample Collection: A mid-stream urine sample is collected in a clean, sealed container.

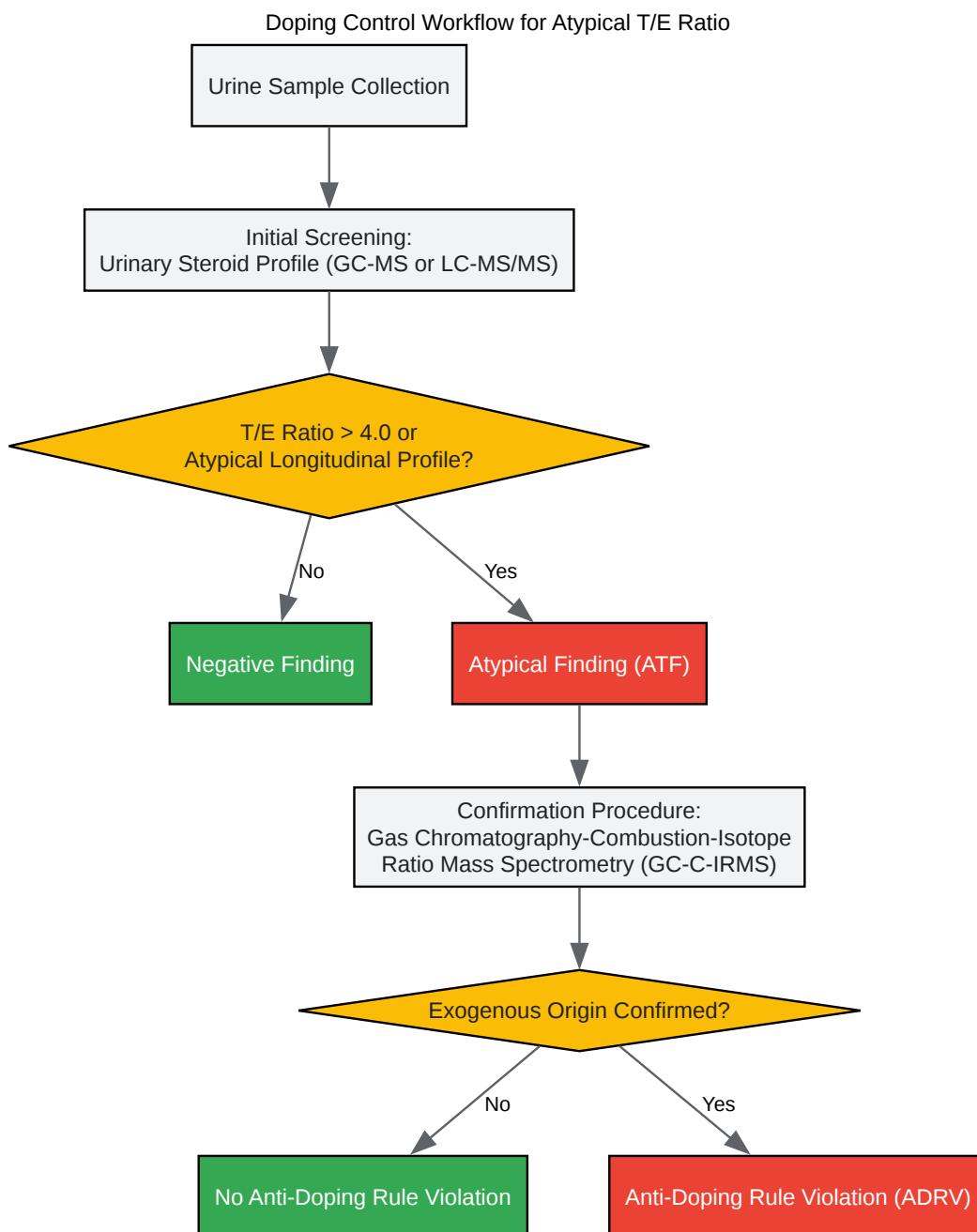
- Internal Standard Addition: An appropriate internal standard (e.g., deuterated testosterone) is added to a specific volume of urine (typically 1-5 mL) to control for variations in the extraction and analysis process.
- Buffering: The pH of the urine sample is adjusted to approximately 7.0 using a phosphate buffer.[\[13\]](#)
- Enzymatic Hydrolysis: Purified β -glucuronidase from *E. coli* is added to the buffered urine sample.[\[14\]](#) The mixture is then incubated at an elevated temperature (e.g., 50-55°C) for a defined period (e.g., 1-2 hours) to ensure complete hydrolysis of the glucuronide conjugates.[\[13\]](#)[\[15\]](#)
- Extraction: After hydrolysis, the unconjugated steroids are extracted from the aqueous urine matrix using a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) or by solid-phase extraction (SPE) using a C18 cartridge.[\[16\]](#)[\[17\]](#)
- Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted steroids are often derivatized (e.g., trimethylsilylation) to improve their volatility and chromatographic properties.[\[2\]](#)

Analytical Methodology: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS): This has been the traditional method for steroid profiling in anti-doping laboratories.[\[2\]](#)


- Chromatography: The derivatized extract is injected into a gas chromatograph, where the different steroids are separated based on their boiling points and interactions with the stationary phase of the chromatographic column.
- Mass Spectrometry: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly being adopted for its high sensitivity, specificity, and reduced need for sample derivatization.[\[3\]](#)[\[18\]](#)


- Chromatography: The extracted sample is injected into a liquid chromatograph, where steroids are separated based on their polarity and interaction with the column's stationary phase.
- Tandem Mass Spectrometry: The eluting compounds are introduced into a tandem mass spectrometer. The first mass spectrometer selects the precursor ion of the target steroid, which is then fragmented. The second mass spectrometer analyzes the resulting product ions, providing a highly specific and sensitive detection method.[\[19\]](#)

Signaling Pathways and Doping Control Workflow

The following diagrams illustrate the metabolic pathway of testosterone and epitestosterone and the logical workflow of a doping control analysis involving the T/E ratio.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of testosterone and epitestosterone formation and glucuronidation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the investigation of an atypical T/E ratio in sports doping control.

Conclusion

The testosterone to epitestosterone ratio remains a valuable tool in the initial screening for testosterone abuse in sports. However, its efficacy is limited by genetic and ethnic variations, which can lead to both false-positive and false-negative results. The adoption of the Athlete Biological Passport and longitudinal monitoring represents a significant advancement, offering a more individualized and robust approach to doping detection. For researchers and professionals in the field, understanding the nuances of testosterone and epitestosterone metabolism, the analytical methodologies, and the impact of individual biological variations is crucial for the continued development of fair and effective anti-doping strategies. The future of anti-doping likely lies in a multi-faceted approach that combines traditional screening with personalized biological monitoring to ensure a level playing field for all athletes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Epidemiological investigation of the UGT2B17 polymorphism in doping control urine samples and its correlation to T/E ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid doping tests ignore vital ethnic differences in hormone activity | EurekAlert! [eurekalert.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. From Population- to Subject-Based Limits of T/E Ratio to Detect Testosterone Abuse in Elite Sports | Office of Justice Programs [ojp.gov]
- 7. From population- to subject-based limits of T/E ratio to detect testosterone abuse in elite sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wada-ama.org [wada-ama.org]
- 9. researchgate.net [researchgate.net]

- 10. Reporting and managing elevated testosterone/epitestosterone ratios--novel aspects after five years' experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wada-ama.org [wada-ama.org]
- 12. wada-ama.org [wada-ama.org]
- 13. academic.oup.com [academic.oup.com]
- 14. wada-ama.org [wada-ama.org]
- 15. scispace.com [scispace.com]
- 16. Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eva.mpg.de [eva.mpg.de]
- To cite this document: BenchChem. [Testosterone glucuronide versus epitestosterone glucuronide ratio in sports doping control.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073421#testosterone-glucuronide-versus-epitestosterone-glucuronide-ratio-in-sports-doping-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com